N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a pyrrolidinone moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent to introduce the ethyl group. This is followed by the coupling of the resulting intermediate with 4-methyl-3-(2-oxopyrrolidin-1-yl)phenylamine under suitable conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the carbonyl group can yield alcohol derivatives .
Scientific Research Applications
N’-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N’-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate various signaling pathways, leading to physiological effects such as smooth muscle relaxation and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- Para-Methoxyphenylpiperazine
- 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one
Uniqueness
N’-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications .
Biological Activity
N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring, a methoxyphenyl group, and a pyrrolidinone moiety. Its molecular formula is C26H33N5O4 with a molecular weight of approximately 479.58 g/mol. The presence of these functional groups contributes to its unique interactions with biological targets.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes:
- Alpha1-Adrenergic Receptors : It has been shown to modulate signaling pathways associated with smooth muscle relaxation and neurotransmitter release through its action on alpha1-adrenergic receptors.
- Dopamine Transporter (DAT) : Preliminary studies suggest that derivatives of similar piperazine compounds exhibit affinity for DAT, indicating potential applications in treating neurological disorders .
Pharmacological Profile
The compound has been investigated for its effects on several biological systems:
- Neurological Effects : Research indicates that the compound may possess neuroprotective properties, potentially beneficial in treating conditions like depression and anxiety disorders.
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, with efficacy against various bacterial and fungal pathogens .
- Antidiabetic Potential : Certain studies have explored the inhibition of α-glucosidase by related piperazine derivatives, suggesting potential applications in managing diabetes .
Case Studies
- Neuropharmacological Studies : A study evaluating the effects of similar piperazine derivatives on neurotransmitter levels found significant modulation of serotonin and norepinephrine, suggesting potential antidepressant effects .
- In Vitro Antimicrobial Activity : A series of synthesized piperazine compounds were tested against standard strains of bacteria and fungi. Results indicated that some compounds exhibited significant antimicrobial activity, outperforming conventional antibiotics in certain assays .
- Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into the binding affinities of these compounds to various targets, including α-glucosidase and dopamine receptors, reinforcing their potential therapeutic roles .
Summary of Biological Activities
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O4/c1-19-9-10-20(18-22(19)31-12-5-8-24(31)32)28-26(34)25(33)27-11-13-29-14-16-30(17-15-29)21-6-3-4-7-23(21)35-2/h3-4,6-7,9-10,18H,5,8,11-17H2,1-2H3,(H,27,33)(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVVRSKWJUIVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.